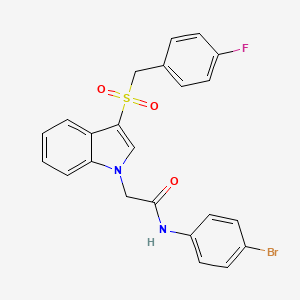

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a combination of bromophenyl, fluorobenzyl, sulfonyl, and indole moieties

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrFN2O3S/c24-17-7-11-19(12-8-17)26-23(28)14-27-13-22(20-3-1-2-4-21(20)27)31(29,30)15-16-5-9-18(25)10-6-16/h1-13H,14-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMYIHDAVSKEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Attachment of the Bromophenyl and Fluorobenzyl Groups: These groups are attached through nucleophilic substitution reactions.

Final Acetylation: The final step involves acetylation to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and fluorobenzyl sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound is being investigated for its role as a biological probe in studying processes involving sulfonyl and indole groups. Its potential interactions with biological targets may lead to insights into enzyme mechanisms and receptor activities.

Medicine

This compound has shown promise as a pharmaceutical intermediate or active compound in drug development. Its biological activity is attributed to interactions with specific molecular targets, potentially acting as an inhibitor for various enzymes and receptors .

Industry

In industrial applications, this compound may be utilized in developing new materials with specific properties, leveraging its unique chemical characteristics to enhance product performance.

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. The compound's pharmacological profile suggests it may act against various diseases, including cancer and microbial infections.

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer potential of similar compounds with indole moieties against human breast adenocarcinoma cell lines (MCF7). The findings indicated that compounds with structural similarities to this compound demonstrated significant cytotoxic effects, suggesting a pathway for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Research into related sulfonamide derivatives revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of these compounds were linked to their efficacy, indicating that this compound could similarly exhibit antimicrobial activity .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and indole groups are key to its binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

- N-(4-bromophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the specific combination of bromophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(4-bromophenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₅H₁₄BrFNO₂S

- Molecular Weight : 373.25 g/mol

- CAS Number : 1251695-88-1

The presence of bromophenyl and fluorobenzyl groups contributes to its pharmacological profile, while the indole moiety is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits potential as an inhibitor of various enzymes and receptors, including:

- COX-2 Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Its IC50 values indicate significant potency against COX-2, which is crucial for developing anti-inflammatory drugs .

- PTP1B Inhibition : this compound has shown promise as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which plays a role in insulin signaling pathways. In vitro studies have reported IC50 values that suggest effective inhibition, potentially aiding in diabetes management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various compounds, this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .

- Antitumor Activity : Research involving tumor xenografts indicated that the compound could inhibit tumor growth by modulating sigma receptor activity. In vivo studies showed promising results with improved tumor-to-background ratios when used as a radiotracer in imaging studies .

- Diabetes Management : A recent study highlighted the compound's ability to enhance insulin sensitivity in diabetic models. It was found to lower blood glucose levels significantly when administered at specific dosages, indicating its potential role in diabetes treatment .

Data Table: Biological Activity Overview

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | 50 | Anti-inflammatory |

| PTP1B Inhibition | PTP1B | 74 | Enhances insulin signaling |

| Tumor Growth Inhibition | Sigma Receptors | N/A | Reduces tumor growth |

| Blood Glucose Reduction | Insulin Sensitivity | N/A | Lowers blood glucose levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.